

Spectroscopic and Biological Insights into Cudraflavone B: A Technical Guide

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Compound of Interest

Compound Name: Cudraflavone B

Cat. No.: B15609472

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Abstract

Cudraflavone B, a prenylated flavonoid predominantly isolated from plants of the Moraceae family, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data of **Cudraflavone B**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are outlined, and the compound's known interactions with key signaling pathways are visualized. This document aims to serve as a valuable resource for researchers engaged in the study and development of **Cudraflavone B** as a potential therapeutic agent.

Spectroscopic Data

The structural elucidation of **Cudraflavone B** relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, MS, and UV-Vis analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the intricate structure of natural products. The ^1H and ^{13}C NMR chemical shifts for **Cudraflavone B** have been reported in different deuterated solvents, providing a detailed map of its atomic connectivity.

Table 1: ¹H NMR Spectroscopic Data of **Cudraflavone B**

Atom No.	Chemical Shift (δ) in CD ₃ OD-d ₄ (400 MHz)[1]	Chemical Shift (δ) in DMSO-d ₆ (400 MHz)
6-H	6.12 (1H, s)	-
3'-H	6.41 (1H, brs)	6.33 (1H, d)
5'-H	6.38 (1H, d)	6.32 (1H, dd)
6'-H	7.09 (1H, d)	6.99 (1H, d)
1''-H	3.09 (1H, d)	-
2''-H	4.97 (1H, s)	-
4''-H	1.48 (3H, s)	-
5''-H	1.38 (3H, brs)	-
1'''-H	6.58 (2H, d)	-
2'''-H	5.53 (1H, d)	-
4'''-H	1.40 (3H, brs)	-
5'''-H	1.40 (3H, brs)	-
5-OH	-	13.01 (1H, s)
8-H	-	6.13 (1H, s)

Table 2: ¹³C NMR Spectroscopic Data of **Cudraflavone B** (100 MHz, DMSO-d₆)[1]

Atom No.	Chemical Shift (δ)	Atom No.	Chemical Shift (δ)
2	160.8	14	17.2
3	106.8	15	119.9
4	181.7	16	131.2
4a	104.1	17	25.3
5	156.5	18	23.5
6	102.7	1'	114.1
7	161.7	2'	151.6
8	98.7	3'	100.4
8a	160.5	4'	158.4
9	27.9	5'	110.7
10	27.6	6'	127.5
11	77.99		
12	131.1		
13	121.3		

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For **Cudraflavone B**, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.

Table 3: Mass Spectrometry Data for **Cudraflavone B**

Parameter	Value	Reference
Molecular Formula	C ₂₅ H ₂₄ O ₆	[2]
Molecular Weight	420.5 g/mol	[2]
Exact Mass	420.15728848 Da	[2]
Predicted M+H ⁺	421.1645	
Predicted M-H ⁻	419.1499	

Note: Predicted values are calculated based on the exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is characteristic of the flavonoid chromophore system. While a specific spectrum for **Cudraflavone B** is not readily available in the cited literature, the typical absorption bands for flavones can be referenced.

Table 4: Typical UV-Vis Absorption Maxima (λ_{max}) for Flavones in Methanol

Band	Typical Wavelength Range (nm)	Associated Chromophore
Band I	310 - 350	B-ring cinnamoyl system
Band II	250 - 280	A-ring benzoyl system

Reference: General data for flavones.[1]

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of flavonoids.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **Cudraflavone B** in approximately 0.5 mL of deuterated solvent (e.g., DMSO- d_6 or CD_3OD).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Acquire 1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- For 1H NMR, typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, utilize a proton-decoupled pulse sequence with a spectral width of 0-220 ppm.
- Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (High-Resolution Electrospray Ionization - HRESI-MS)

Sample Preparation:

- Prepare a dilute solution of **Cudraflavone B** (approximately 1 $\mu g/mL$) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

- Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via an electrospray ionization (ESI) source.
- Acquire mass spectra in both positive and negative ion modes.
- In positive ion mode, the protonated molecule $[M+H]^+$ is typically observed.
- In negative ion mode, the deprotonated molecule $[M-H]^-$ is observed.

- Perform tandem MS (MS/MS) experiments on the parent ions to obtain fragmentation patterns, which aid in structural confirmation.

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of **Cudraflavone B** in spectroscopic grade methanol.
- Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 AU.

Instrumentation and Data Acquisition:

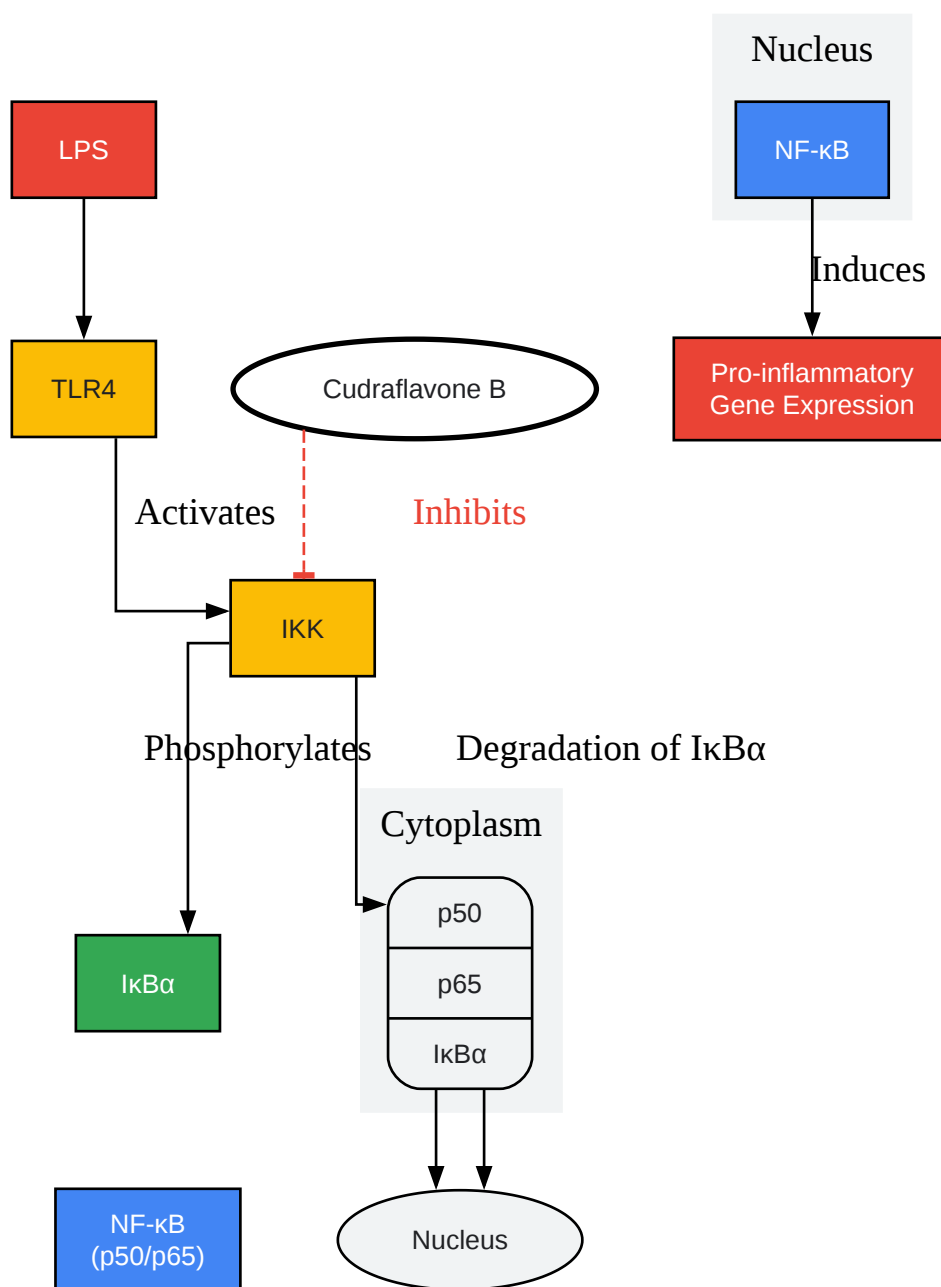
- Use a dual-beam UV-Vis spectrophotometer.
- Record the spectrum over a wavelength range of 200-600 nm, using methanol as a blank.
- Identify the wavelengths of maximum absorbance (λ_{max}) for Band I and Band II.

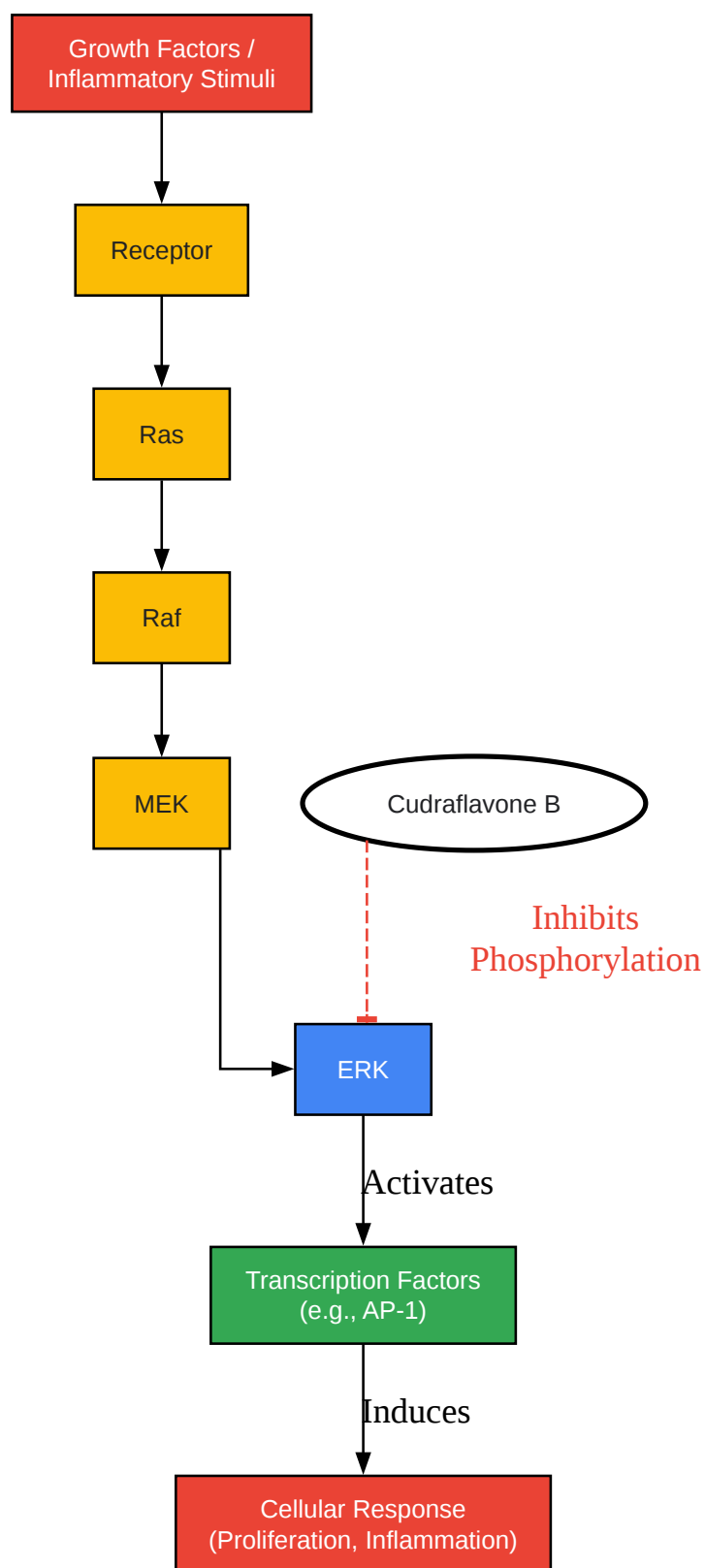
Signaling Pathways and Biological Activity

Cudraflavone B has been shown to exert its biological effects, particularly its anti-inflammatory and anti-proliferative activities, by modulating key cellular signaling pathways.

Inhibition of the NF- κ B Signaling Pathway

Cudraflavone B has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF- κ B), a critical transcription factor involved in the inflammatory response. By preventing the translocation of NF- κ B into the nucleus, **Cudraflavone B** downregulates the expression of pro-inflammatory genes.





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References

- 1. medwinpublishers.com [medwinpublishers.com]
- 2. nepjol.info [nepjol.info]
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